molecular formula C9H11IO B13897467 (2-Ethyl-4-iodophenyl)methanol

(2-Ethyl-4-iodophenyl)methanol

Cat. No.: B13897467
M. Wt: 262.09 g/mol
InChI Key: PTZAYMKUXBOHND-UHFFFAOYSA-N
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Description

(2-Ethyl-4-iodophenyl)methanol is an organic compound with the molecular formula C9H11IO and a molecular weight of 262.09 g/mol . It is a derivative of benzenemethanol, where the benzene ring is substituted with an ethyl group at the 2-position and an iodine atom at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-4-iodophenyl)methanol can be achieved through several methods. One common approach involves the iodination of 2-ethylbenzyl alcohol using iodine and a suitable oxidizing agent. Another method includes the Suzuki-Miyaura coupling reaction, where an aryl iodide is coupled with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-4-iodophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Ethyl-4-iodophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethyl-4-iodophenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Ethyl-4-iodophenyl)methanol is unique due to the presence of both an ethyl group and an iodine atom on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C9H11IO

Molecular Weight

262.09 g/mol

IUPAC Name

(2-ethyl-4-iodophenyl)methanol

InChI

InChI=1S/C9H11IO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5,11H,2,6H2,1H3

InChI Key

PTZAYMKUXBOHND-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)I)CO

Origin of Product

United States

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